Methyl 3-fluoro-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-fluoro-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzene ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 4-(trifluoromethyl)benzoate using a fluorinating agent such as Selectfluor. This reaction is conducted under controlled conditions to achieve selective fluorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: Methyl 3-fluoro-4-(trifluoromethyl)benzyl alcohol.
Oxidation: 3-fluoro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 3-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(trifluoromethyl)benzoate is largely dependent on its chemical reactivity. The presence of electron-withdrawing fluorine and trifluoromethyl groups makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations where the compound acts as an electrophilic substrate. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 3-fluoro-4-methylbenzoate
- Methyl 3-chloro-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-fluoro-4-(trifluoromethyl)benzoate is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound highly reactive and versatile in various chemical reactions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-fluoro-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLARJSCTWHCNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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